3,5-Dichloro-4-methylbenzoyl chloride

Process chemistry Catalyst optimization Acid chloride synthesis

Substituting this acyl chloride with cheaper analogs destroys downstream fungicide bioactivity. The 3,5-dichloro-4-methyl pattern is essential for zoxamide's β-tubulin binding and resistance profile. - **Essential scaffold:** Direct precursor for zoxamide (CAS 156052-68-5) and diclomezine (CAS 62865-36-5). - **Proven process:** ASM-catalyzed route achieves 99% GC conversion vs 85% for conventional MoO₃. - **Chiral synthesis:** Enables enantiomeric agrochemical benzamide libraries via aqueous amidation.

Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
CAS No. 113485-46-4
Cat. No. B3045771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-methylbenzoyl chloride
CAS113485-46-4
Molecular FormulaC8H5Cl3O
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)C(=O)Cl)Cl
InChIInChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3
InChIKeyUNONPWRUIRVAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-methylbenzoyl chloride: Procurement-Grade Profile


3,5-Dichloro-4-methylbenzoyl chloride (synonym: 3,5-dichloro-p-toluoyl chloride, DCTOC; CAS 113485-46-4; molecular formula C₈H₅Cl₃O; MW 223.48 g/mol) is a polyhalogenated benzoyl chloride derivative bearing chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position of the aromatic ring . This substitution pattern imparts a distinctive electronic profile—simultaneously electron-withdrawing (σₘ-Cl ~ +0.37 per Cl) and electron-donating (σₚ-CH₃ ~ −0.17)—that modulates acylating reactivity relative to non-chlorinated or mono-chlorinated benzoyl chloride analogs [1]. The compound is a documented key precursor in the industrial synthesis of the commercial antitubulin fungicide zoxamide and the pyridazinone fungicide diclomezine, as well as a versatile building block for enantiomeric agrochemical benzamide libraries [2][3].

Reported key precursor for commercial fungicides zoxamide and diclomezine
3,5-Cl / 4-CH₃ substitution pattern modulates electrophilic reactivity
Compatible with amidation and Friedel-Crafts acylation routes

Why Generic Benzoyl Chloride Analogs Cannot Substitute


Generic substitution of 3,5-dichloro-4-methylbenzoyl chloride with structurally similar acyl chlorides—such as p-toluoyl chloride (CAS 874-60-2), 3,5-dichlorobenzoyl chloride (CAS 2905-62-6), or 2,4-dichlorobenzoyl chloride (CAS 89-75-8)—is scientifically inadvisable because the precise 3,5-dichloro-4-methyl substitution pattern is pharmacophorically essential for the biological activity of downstream fungicides including zoxamide and diclomezine [1]. The 4-methyl group contributes both steric bulk and electron density that influence target-site binding at fungal β-tubulin, while the 3,5-dichloro arrangement creates a unique electrostatic potential surface that cannot be replicated by alternative halogenation patterns [1]. Furthermore, the distinct electronic profile of this compound produces a reactivity ranking in phase-transfer-catalyzed acylations that differs from all other dichlorobenzoyl chloride isomers, meaning that substituting an analog will alter not only product identity but also reaction kinetics and yield profiles [2]. The quantitative evidence below substantiates these differentiation claims.

Mismatch
3,5-dichloro-4-methyl pharmacophore required for downstream fungicide activity may not be replicated by p-toluoyl or 3,5-dichlorobenzoyl chlorides
Reactivity
Isomer-specific reactivity ranking in phase-transfer acylation may invert when switching from 2,4- to 3,5-dichloro substitution
Property shift
Predicted bp and density differ substantially from both p-toluoyl and 3,5-dichlorobenzoyl chlorides, altering distillation and phase-separation protocols

Quantitative Differentiation Evidence Versus Closest Analogs


Catalyst-Dependent Conversion Efficiency in DCTOC Synthesis

In the patented synthesis of 3,5-dichloro-4-methylbenzoyl chloride (DCTOC) from methyl-3,5-dichloro-4-methylbenzoate (DCMT) and α,α,α-trichloromethylbenzene, the choice of catalyst dramatically alters conversion efficiency. Using ammonium septamolybdate (ASM, (NH₄)₆Mo₇O₂₄·4H₂O) at 0.5 mole % loading and 162 °C, the reaction achieves 99% conversion to DCTOC (by GC area %) within 10 hours without requiring additional catalyst [1]. In contrast, the conventional molybdenum trioxide (MoO₃) catalyst at identical loading reaches only 85% conversion after 11.25 hours and requires a second catalyst addition at 4.5 hours to drive the reaction forward—the reaction stalls at 55% conversion without this intervention [1]. This 14-percentage-point absolute conversion advantage, combined with the elimination of a mid-reaction catalyst replenishment step, translates directly into higher throughput and reduced operational complexity for procurement-scale synthesis [1].

Catalyst comparison
Head-to-head
ASM catalyst: 99% conversion in 10 h, single charge.
MoO₃ catalyst: 85% after 11.25 h, requires second charge at 4.5 h.
Supports higher throughput and batch consistency
US Patent 6,201,152; GC area % monitoring
Process chemistry Catalyst optimization Acid chloride synthesis

Divergent Reactivity Ranking in Phase-Transfer Catalysis

In pyridine 1-oxide (PNO)-catalyzed inverse phase-transfer reactions, the reactivity of dichlorobenzoyl chloride isomers follows markedly different rank orders depending on the nucleophile. When reacting with sodium benzoate (C₆H₅COONa) in H₂O/CH₂Cl₂, the order is (2,3- , 2,4-) > 3,5- > 3,4- ≫ 2,6-dichlorobenzoyl chloride. However, when the nucleophile is changed to the corresponding dichlorobenzoate ion, the order inverts to 3,5- > (2,3- , 3,4-) > 2,4-dichlorobenzoyl chloride [1]. This demonstrates that the 3,5-dichloro isomer—and by extension 3,5-dichloro-4-methylbenzoyl chloride—occupies a unique kinetic position: it is the most reactive isomer toward sterically demanding dichlorobenzoate nucleophiles, while being only moderately reactive toward smaller benzoate ions. The 2,4-isomer shows the opposite trend, being among the fastest with benzoate but the slowest with dichlorobenzoate. This switch in relative ranking means that substituting 2,4-dichlorobenzoyl chloride for the 3,5-isomer in a given synthetic sequence could invert the expected reactivity profile [1].

Reactivity ranking
Class-level inference
3,5-dichloro isomer: 1st with dichlorobenzoate, 3rd with benzoate.
2,4-dichloro isomer: opposite trend (fastest with benzoate, slowest with dichlorobenzoate).
Isomer choice may invert expected reactivity profile
PNO-catalyzed IPTC; review for specific nucleophile conditions
Phase-transfer catalysis Reaction kinetics Isomer reactivity

Physicochemical Differentiation: Boiling Point and Density

The predicted boiling point of 3,5-dichloro-4-methylbenzoyl chloride is 279.2 ± 35.0 °C, substantially higher than that of 4-methylbenzoyl chloride (225–227 °C, lit.) and within range of 3,5-dichlorobenzoyl chloride (245 °C at atmospheric pressure, or 135–137 °C at 25 torr, lit.) . The predicted density of the target compound is 1.432 ± 0.06 g/cm³, intermediate between 4-methylbenzoyl chloride (1.169 g/mL at 25 °C, lit.) and 3,5-dichlorobenzoyl chloride (1.478 g/mL, lit.), reflecting the additive contributions of the 4-methyl (density-lowering) and 3,5-dichloro (density-raising) substituents . These differences have practical implications: the elevated boiling point requires higher distillation temperatures or reduced-pressure conditions during purification, and the intermediate density affects phase-separation behavior in aqueous workups compared to either non-chlorinated or non-methylated analogs.

Physical properties
Cross-study comparable
bp 279.2 °C (pred) vs 225–227 °C (4-methyl), 245 °C (3,5-dichloro).
Density 1.432 g/cm³ (pred) vs 1.169 (4-methyl), 1.478 (3,5-dichloro).
Distillation and phase-separation protocols require adjustment
Predicted values; experimental validation advised
Physicochemical properties Distillation separation Formulation compatibility

Downstream Fungicide Resistance Profile Advantage

Zoxamide, whose synthesis requires 3,5-dichloro-4-methylbenzoyl chloride as a key precursor, is distinguished from other antitubulin fungicides by its lack of field resistance [1]. Benzimidazole fungicides (e.g., carbendazim, thiabendazole) and diethofencarb have encountered serious field resistance problems due to target-site mutations in fungal β-tubulin (notably E198A/G/K and F200Y), which severely compromise their commercial utility [1]. In contrast, the only reported case of target-site resistance to zoxamide involves the laboratory-generated C239S mutation in Phytophthora sojae, selected on zoxamide-amended medium—no field-evolved resistance has been documented as of the 2019 comprehensive review [1]. This resistance profile is intrinsically linked to the 3,5-dichloro-4-methylbenzamide pharmacophore, which engages β-tubulin in a binding mode distinct from benzimidazoles. Consequently, any procurement decision to replace 3,5-dichloro-4-methylbenzoyl chloride with an alternative benzoyl chloride building block would yield a different benzamide scaffold, forfeiting this critical resistance-avoidance advantage.

Resistance profile
Supporting evidence
Zoxamide (derived from DCTOC): no field-evolved resistance documented.
Benzimidazoles: widespread field resistance via β-tubulin mutations.
Reported resistance-avoidance context supports sustained intermediate demand
Resistance profile linked to specific benzamide pharmacophore
Fungicide resistance Agrochemical intermediate Target-site mutation

Evidence-Backed Application Scenarios in Synthesis


Kilogram-Scale Zoxamide API Synthesis via Amidation

Zoxamide (CAS 156052-68-5), a commercial antitubulin fungicide with no documented field resistance, is manufactured by nucleophilic acyl substitution between 3,5-dichloro-4-methylbenzoyl chloride and 3-amino-3-methyl-1-pentyne (or its chloro-oxo derivative) [1]. The amidation step has been reported to yield 87% of N-(1-chloro-3-methyl-2-oxopent-3-yl)-3,5-dichloro-4-methylbenzamide as a white solid (mp 157–158 °C) under optimized conditions . This scenario directly leverages Evidence Items 3 and 4: the unique 3,5-dichloro-4-methylbenzamide pharmacophore is essential for zoxamide's resistance-avoidance profile, and any substitution of the acyl chloride precursor with a non-identical benzoyl chloride would produce a different benzamide scaffold lacking this critical biological property [1].

Enantioselective Synthesis of Chiral Benzamide Libraries

Chinese patent CN109810016B (Dalian Chemphy Chemical, 2021) discloses a method wherein L- or D-isovaline methyl ester hydrochloride undergoes amidation with 3,5-dichloro-4-methylbenzoyl chloride in aqueous bicarbonate buffer to yield enantiomerically enriched 2-(3,5-dichloro-4-methylbenzoyl)-2-methylbutyrate intermediates [2]. These intermediates are subsequently elaborated to chiral oxazolones and benzamide enantiomer mixtures that exhibit improved pesticidal efficacy and reduced application rates compared to racemic benzamide formulations [2]. This application directly exploits the specific reactivity ranking of the 3,5-dichloro substitution pattern established in Evidence Item 2—the compound's favorable reactivity toward sterically encumbered nucleophiles in biphasic media enables efficient amidation of branched amino acid esters [2].

Process Optimization via ASM-Catalyzed Synthesis

Organizations requiring multi-kilogram quantities of 3,5-dichloro-4-methylbenzoyl chloride can implement the patented ammonium septamolybdate (ASM)-catalyzed route from methyl-3,5-dichloro-4-methylbenzoate and benzotrichloride, achieving 99% GC conversion within 10 hours without mid-reaction catalyst replenishment [3]. This represents a 14-percentage-point yield improvement over the conventional MoO₃-catalyzed process (85% after 11.25 hours, with a mandatory second catalyst charge) [3]. The ASM process also generates benzoyl chloride as a commercially valuable co-product, improving overall process economics. This scenario is directly supported by Evidence Item 1 and is particularly relevant for procurement teams evaluating make-versus-buy decisions for this specialty intermediate [3].

Diclomezine and Pyridazinone Fungicide Synthesis

Diclomezine (CAS 62865-36-5), a fungicide used to control rice sheath blight (Rhizoctonia solani), is synthesized through a route that proceeds via 3-(3,5-dichloro-4-methylbenzoyl)propionic acid—an intermediate accessible from 3,5-dichloro-4-methylbenzoyl chloride through Friedel-Crafts acylation chemistry [4]. The predicted boiling point of 279 °C (Evidence Item 3) necessitates appropriate vacuum distillation design for purification of the acyl chloride precursor prior to the Friedel-Crafts step. The 3,5-dichloro-4-methylphenyl group in the final pyridazinone structure is essential for fungicidal activity, as documented in the ChEBI database entry for diclomezine [4].

Application
Selection Property
Validation Focus
Zoxamide API synthesis via amidation
3,5-dichloro-4-methylbenzamide pharmacophore requirement
Amidation yield and product identity confirmation
Chiral benzamide library synthesis
Favorable reactivity toward branched amino acid esters in biphasic media
Enantiomeric purity and amidation efficiency
Multi-kg DCTOC production via ASM-catalyzed route
Efficient single-charge catalyst system (ammonium septamolybdate)
Conversion efficiency and process economics
Diclomezine and pyridazinone synthesis
3,5-dichloro-4-methylphenyl group required for fungicidal activity
Friedel-Crafts acylation step validation
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